2-Amino-2-(3-carboxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(3-carboxyphenyl)acetic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of phenylacetic acid, characterized by the presence of an amino group and a carboxyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-carboxyphenyl)acetic acid typically involves the reaction of 3-nitrobenzyl bromide with glycine in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3-carboxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-2-(3-carboxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism by which 2-Amino-2-(3-carboxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxyl group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
- 2-Amino-2-(3-chlorophenyl)acetic acid
- 2-Amino-2-(3-nitrophenyl)acetic acid
- 2-Amino-2-(3-hydroxyphenyl)acetic acid
Comparison: 2-Amino-2-(3-carboxyphenyl)acetic acid is unique due to the presence of both an amino and a carboxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of hydrophilicity and reactivity, making it suitable for diverse applications in research and industry.
Properties
CAS No. |
2196-57-8 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
3-[amino(carboxy)methyl]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) |
InChI Key |
REEQCKHBOMHDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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